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molecular formula C5H8BrN3O2S B3116155 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide CAS No. 214342-72-0

4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Cat. No. B3116155
M. Wt: 254.11 g/mol
InChI Key: HBZPOTBOXPFCLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895745B2

Procedure details

To a solution of 4-bromopyrazole (2.20 g, 15 mmol) and DABCO (1.85 g, 16.5 mmol) in anhydrous MeCN (15 ml) at room temperature was added dimethylsulfamoyl chloride (1.61 ml, 15 mmol). The reaction mixture was stirred for 20 h, then partitioned between 1N HCl(aq) and EtOAc. The aqueous layer was extracted with EtOAc (×2), the organics combined, washed with brine (×1), dried (MgSO4), filtered and the solvent removed in vacuo to afford a colourless liquid. (3.79 g). 1H NMR (400 MHz, CDCl3): 8.00 (1H, s), 7.70 (1H, s), 2.99 (6H, s).
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
1.61 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.C1N2CCN(CC2)C1.[CH3:15][N:16]([CH3:21])[S:17](Cl)(=[O:19])=[O:18]>CC#N>[CH3:15][N:16]([CH3:21])[S:17]([N:4]1[CH:3]=[C:2]([Br:1])[CH:6]=[N:5]1)(=[O:19])=[O:18]

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
BrC=1C=NNC1
Name
Quantity
1.85 g
Type
reactant
Smiles
C1CN2CCN1CC2
Name
Quantity
1.61 mL
Type
reactant
Smiles
CN(S(=O)(=O)Cl)C
Name
Quantity
15 mL
Type
solvent
Smiles
CC#N

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between 1N HCl(aq) and EtOAc
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (×2)
WASH
Type
WASH
Details
washed with brine (×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a colourless liquid

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
CN(S(=O)(=O)N1N=CC(=C1)Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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